2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(dimethylamino)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-9-8(11(2)3)10-6(5)7(12)13/h4H,1-3H3,(H,12,13) |
InChI Key |
QAANLWCERUSNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Pyrimidine-4-carboxylic Acid
The synthesis often begins with pyrimidine-4-carboxylic acid, which serves as the scaffold for further functionalization. This compound can be prepared via condensation reactions involving amidines or guanidines with β-keto esters or related intermediates.
Introduction of the Methyl Group at Position 5
The methyl group at position 5 is typically introduced by using methyl-substituted precursors or via selective alkylation reactions on the pyrimidine ring before or after carboxylation, depending on the synthetic route.
Dimethylation at Position 2
The key step involves introducing the dimethylamino group at position 2. This is generally achieved through nucleophilic substitution or amination reactions using dimethylamine or its derivatives. The process can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Electrophilic substitution | Use of electrophilic compounds such as acid chlorides or anhydrides | Facilitates activation of position 2 |
| 2 | Amination | Reaction with dimethylamine or trialkylamines | Introduces dimethylamino group |
| 3 | Purification | Chromatography or crystallization | Ensures high purity of the final product |
This method is supported by patented processes describing the use of electrophilic compounds (e.g., acetyl chloride, phosgene, thionyl chloride) to activate the pyrimidine ring, followed by reaction with dimethylamine under controlled temperature (-30°C to +80°C) and pressure (0.1 to 100 bar) conditions.
Alternative Synthetic Routes
A three-step methodology involving the Morita-Baylis-Hillman (MBH) reaction has been reported for the synthesis of substituted pyrimidine carboxylates. This method includes:
- Formation of substituted α-iodomethylene β-keto ester intermediates via MgI2-mediated MBH reaction.
- Oxidation of MBH adducts using Dess-Martin periodinane.
- Condensation with amidine or guanidine derivatives to yield substituted pyrimidine carboxylates.
While this method is more general for 2,6-disubstituted pyrimidines, it provides a valuable synthetic platform that could be adapted for the preparation of this compound.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature | -30°C to +80°C | Controls reaction rate and selectivity |
| Pressure | Atmospheric to 100 bar | Influences reaction kinetics |
| Solvent | Inert organic solvents (e.g., toluene, dichloromethane, tetrahydrofuran) | Provides reaction medium, affects solubility and purity |
| Reaction time | Several hours to days | Ensures completion of substitution |
The choice of solvent and temperature is critical to minimize side reactions and maximize yield. The amination step with dimethylamine is typically conducted under mild conditions to preserve the integrity of the carboxylic acid group.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid is a chemical compound featuring a pyrimidine ring and a dimethylamino group, making it an interesting subject in medicinal chemistry and organic synthesis. While direct applications of this specific compound are still under investigation, compounds with similar structures have demonstrated potential biological activities. Further pharmacological studies are needed to establish its efficacy and mechanism of action.
Potential Applications
- Pharmaceuticals The unique structure of 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid may lead to the development of new drugs, particularly for treating infections or as enzyme inhibitors.
- Organic Synthesis This compound's versatility in synthetic organic chemistry makes it valuable in creating more complex molecules.
- Medicinal Chemistry The presence of the dimethylamino group enhances its basicity and potential reactivity, making it an interesting subject in medicinal chemistry.
- Other fields Exploration of other applications is ongoing, emphasizing the need for further research into its properties and effects.
- Antimicrobial Activity
- Thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives have demonstrated antimicrobial activity. For example, N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide (2g) exhibits a broad spectrum of antimicrobial activity, while 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) showed the best MIC value against Pseudomonas aeruginosa ATCC 10145 .
Further Research
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents at the 2- and 5-positions of the pyrimidine ring, significantly impacting physicochemical properties such as solubility, molecular weight, and reactivity. Below is a comparative analysis:
Key Observations:
- Electronic Effects: The dimethylamino group in the target compound is electron-donating, increasing electron density at the pyrimidine ring, which may enhance nucleophilic aromatic substitution (NAS) reactivity. In contrast, chloro substituents (e.g., in ) are electron-withdrawing, favoring electrophilic reactions .
- Solubility: The dimethylamino group likely improves aqueous solubility compared to hydrophobic groups like methylthio () or chloro () .
- Molecular Weight : Higher molecular weight analogs (e.g., 185.20 g/mol in ) may exhibit reduced bioavailability compared to simpler derivatives .
Biological Activity
2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic acid, often referred to as DMMPCA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
DMMPCA features a pyrimidine ring with two nitrogen atoms and various functional groups that enhance its reactivity and biological potential. Its molecular formula is C8H11N3O2, with a molecular weight of 195.22 g/mol. The presence of the dimethylamino group increases its basicity, allowing for interactions with nucleic acids and proteins, which may inhibit their functions.
The biological activity of DMMPCA is largely attributed to its ability to form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can lead to the inhibition of specific enzymes and receptors. Notably, the carboxylic acid group can coordinate with metal ions, influencing enzymatic activities and signaling pathways.
Antimicrobial Activity
Research indicates that DMMPCA and similar pyrimidine derivatives exhibit antimicrobial properties. For example, compounds with related structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Studies have reported anti-inflammatory activities for certain pyrimidine derivatives. For instance, compounds structurally similar to DMMPCA demonstrated significant inhibition of COX-2 activity in vitro, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
|---|---|---|---|
| DMMPCA | TBD | Celecoxib | 0.04 |
Anticancer Properties
The anticancer potential of DMMPCA has been explored through various studies. Certain derivatives have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The IC50 values for these compounds ranged from 0.87 to 12.91 μM, indicating superior efficacy compared to standard chemotherapeutics like 5-Fluorouracil .
Structure-Activity Relationship (SAR)
The SAR studies of pyrimidine derivatives reveal that modifications at specific positions on the pyrimidine ring can significantly enhance biological activity. For instance, the introduction of electron-donating groups has been shown to improve anti-inflammatory effects and increase the potency against cancer cells .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that DMMPCA derivatives effectively inhibited COX-2 enzyme activity, leading to reduced inflammation in animal models . The findings suggest that these compounds could serve as leads for developing new anti-inflammatory agents.
- Anticancer Screening : In a comparative study involving several pyrimidine derivatives, DMMPCA exhibited notable cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
- Pharmacokinetics : Preliminary pharmacokinetic evaluations indicated that some derivatives of DMMPCA showed favorable absorption profiles and minimal toxicity at therapeutic doses .
Q & A
Basic Question: What are the optimal synthetic routes for preparing 2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic acid and its derivatives?
Methodological Answer:
The synthesis of pyrimidine carboxylic acid derivatives typically involves condensation reactions followed by functional group modifications. For example, ethyl-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives can be refluxed with hydroxylamine hydrochloride in the presence of sodium hydroxide to yield oxime derivatives with high purity and excellent yields (>85%) . Key factors include reaction time (4–6 hours), temperature (80–100°C), and stoichiometric control of hydroxylamine hydrochloride. Post-synthesis, acidification with HCl precipitates the product, which is then characterized via FT-IR (C=O stretch at 1680–1700 cm⁻¹), ¹H NMR (methyl groups at δ 2.1–2.5 ppm), and mass spectrometry (molecular ion peaks consistent with expected molecular weights) .
Basic Question: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- FT-IR Spectroscopy : Identifies functional groups such as carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹) and pyrimidine ring vibrations (C=N stretches at 1500–1600 cm⁻¹) .
- ¹H NMR : Confirms substituent positions, e.g., dimethylamino protons as a singlet at δ 2.8–3.2 ppm and methyl groups on the pyrimidine ring at δ 2.1–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas (e.g., [M+H]⁺ for C₉H₁₄N₃O₂ at m/z 212.1032) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
Advanced Question: How can researchers resolve contradictions in biological activity data among structurally similar pyrimidine derivatives?
Methodological Answer:
Discrepancies in antimicrobial or pharmacological activity data often arise from variations in substituent positioning, purity, or assay conditions. For example, hydroxylimino derivatives in showed stronger antifungal activity than antibacterial effects, which may relate to electron-withdrawing groups enhancing membrane permeability . To address contradictions:
- Perform structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. phenyl groups at position 4) and test against standardized microbial strains .
- Validate purity: Use HPLC to rule out impurities (e.g., unreacted starting materials) that might skew bioactivity results .
- Standardize assays: Compare MIC (minimum inhibitory concentration) values under identical conditions (pH, temperature, inoculum size) .
Advanced Question: What strategies optimize the yield and scalability of pyrimidine-4-carboxylic acid derivatives under green chemistry principles?
Methodological Answer:
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent, to improve reaction efficiency and reduce toxicity .
- Catalyst Optimization : Use Amberlyst-15 or molecular sieves to minimize side reactions (e.g., ester hydrolysis) and enhance yields .
- Flow Chemistry : Implement continuous-flow reactors for scalable synthesis, reducing reaction times from hours to minutes while maintaining >90% yield .
- Waste Reduction : Recover sodium hydroxide and HCl via neutralization and crystallization .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders or vapors during synthesis .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in labeled containers for incineration .
- Storage : Keep the compound in airtight containers at 2–8°C to prevent degradation .
Advanced Question: How do electronic and steric effects of substituents influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Electronic Effects : Electron-donating groups (e.g., dimethylamino) increase nucleophilicity at the pyrimidine ring, enhancing interactions with biological targets like enzyme active sites .
- Steric Effects : Bulky substituents at position 5 (e.g., methyl groups) can hinder binding to hydrophobic pockets, reducing antimicrobial efficacy . Computational modeling (DFT or molecular docking) predicts these effects by analyzing charge distribution and steric maps .
- Case Study : Derivatives with trifluoromethyl groups ( ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them candidates for drug development .
Advanced Question: What mechanistic insights explain the compound’s role in heterocyclic transformations?
Methodological Answer:
The pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) at electron-deficient positions (e.g., C-2 or C-4). For example:
- Amination : Reaction with ammonia or amines at C-4 under catalytic Cu(I) yields amino derivatives .
- Esterification : Carboxylic acid groups react with ethanol/H₂SO₄ to form ethyl esters, useful as prodrugs .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups, diversifying the scaffold for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
